Product packaging for Cyclopenta(def)phenanthrenone(Cat. No.:CAS No. 100663-47-6)

Cyclopenta(def)phenanthrenone

Cat. No.: B14327594
CAS No.: 100663-47-6
M. Wt: 204.22 g/mol
InChI Key: PEIAQARKSARDHT-UHFFFAOYSA-N
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Description

Cyclopenta(def)phenanthrenone (C 15 H 8 O) is an oxygenated derivative of the 4H-cyclopenta[def]phenanthrene (CPP) scaffold, a polyaromatic structure recognized as a valuable building block in material science . Researchers value the CPP core for its application in producing advanced photoactive materials, particularly in the development of organic light-emitting diodes (OLEDs) for next-generation display technologies . Its incorporation into small molecules and polymers has been shown to yield efficient blue-light emission with high color purity, which is a critical requirement for full-color displays . Furthermore, compounds based on this structure can exhibit high thermal stability, with some derivatives demonstrating decomposition temperatures exceeding 400°C, making them suitable for creating stable amorphous thin films in electronic devices . The ketone functionality in this compound offers a versatile handle for further synthetic modification, allowing chemists to fine-tune electronic properties, solubility, and morphology for targeted applications in organic electronics . This compound is provided For Research Use Only and is intended for use in laboratory settings by qualified professionals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H8O B14327594 Cyclopenta(def)phenanthrenone CAS No. 100663-47-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

100663-47-6

Molecular Formula

C15H8O

Molecular Weight

204.22 g/mol

IUPAC Name

tetracyclo[10.2.1.05,14.08,13]pentadeca-1(15),2,5(14),6,8(13),9,11-heptaen-4-one

InChI

InChI=1S/C15H8O/c16-13-7-5-11-8-10-3-1-2-9-4-6-12(13)15(11)14(9)10/h1-8H

InChI Key

PEIAQARKSARDHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=C4C3=C(C=C2)C(=O)C=C4

Origin of Product

United States

Synthetic Methodologies for Cyclopenta Def Phenanthrenone and Its Advanced Derivatives

Multi-Step Organic Synthetic Routes to Cyclopenta(def)phenanthrenone

The construction of the this compound core typically relies on multi-step synthetic sequences that meticulously build the fused ring system.

Cyclization Reactions from Specific Precursors: Acidic and Basic Catalysis

One of the foundational methods for synthesizing this compound involves the cyclization of specifically designed precursors under either acidic or basic conditions. A notable example is the cyclization of 4-phenanthreneacetic acid. This reaction can be effectively promoted by strong acids such as polyphosphoric acid, which facilitates an intramolecular Friedel-Crafts acylation to form the five-membered ketone ring.

Historical methods have also employed basic catalysis. For instance, heating phenanthrene-4,5-dicarboxylic acid with barium hydroxide (B78521) can lead to the formation of this compound, albeit with moderate yields of approximately 26%.

Sequential Friedel-Crafts Acylation, Cyclization, and Oxidation Strategies

A more elaborate and often higher-yielding approach involves a sequence of reactions beginning with a Friedel-Crafts acylation. This strategy allows for the construction of the core structure from simpler aromatic precursors. For example, a two-pot, double Friedel-Crafts cyclization has been utilized to create the pentacyclic ring skeleton efficiently. researchgate.net

In some synthetic pathways, an intramolecular Friedel-Crafts acylation is a key step to form the ketone ring. For instance, a methylated acid precursor can be cyclized to the corresponding ketone in a 60% yield. kyoto-u.ac.jp This is often followed by reduction and subsequent oxidation steps to arrive at the final product. kyoto-u.ac.jp

Direct Oxidation of 4H-Cyclopenta[def]phenanthrene to the Ketone Functionality

The direct oxidation of the corresponding hydrocarbon, 4H-cyclopenta[def]phenanthrene, provides a straightforward route to the ketone. nih.gov Various oxidizing agents have been employed for this transformation. Early methods utilized reagents like sodium dichromate (Na₂Cr₂O₇) or chromium trioxide (CrO₃).

More contemporary and efficient protocols have been developed. For instance, an improved method using 70% aqueous tert-butyl hydroperoxide (BuOOH) and chromium trioxide in dichloromethane (B109758), known as the Muzart protocol, achieves an impressive 85% yield. This highlights the significant advancements in oxidation chemistry for the synthesis of this compound.

Oxidizing Agent Precursor Yield Reference
Na₂Cr₂O₇ or CrO₃4H-Cyclopenta[def]phenanthreneUnspecifiedKruber (1934)
70% aq. BuOOH, CrO₃4H-Cyclopenta[def]phenanthrene85%Harvey (1992)

Cascade Reactions Initiated from Propargylic Diols Leading to Fused Ring Systems

Cascade reactions offer an elegant and atom-economical approach to complex molecular architectures. In the context of this compound synthesis, cascade reactions starting from propargylic diols can lead to diindeno-fused compounds. acs.org These intermediates can then be hydrolyzed to yield the desired ketone.

One such sequence involves treating a benzannulated enediynyl propargylic alcohol with thionyl chloride. This initiates a cascade of reactions, including two SNi' reactions to form a chloroenyne-allene intermediate in situ. acs.org This is followed by two formal Diels-Alder reactions and prototropic rearrangements to furnish the diindeno-fused 4H-cyclopenta[def]phenanthrene derivative. acs.org This methodology provides a powerful tool for assembling novel aromatic structures under mild thermal conditions. acs.org

Convergent Syntheses from Fundamental Aromatic Starting Materials

Convergent synthetic strategies, where large fragments of the target molecule are synthesized separately and then joined, offer an efficient alternative to linear, multi-step routes.

Synthetic Pathways Commencing from Pyrene (B120774) via Dione (B5365651) Intermediates and Ring Contraction

A highly effective and scalable synthesis of this compound (often referred to as oxoCPP) starts from the readily available polycyclic aromatic hydrocarbon, pyrene. chemistryviews.orgresearchgate.net This method is particularly valuable for producing materials for applications like organic light-emitting diodes (OLEDs). chemistryviews.org

The key steps in this synthesis are:

Oxidation of Pyrene: Pyrene is first oxidized to pyrene-4,5-dione (B1221838). chemistryviews.orgresearchgate.net This can be achieved using a catalytic amount of ruthenium trichloride (B1173362) (RuCl₃) with sodium periodate (B1199274) (NaIO₄) as the stoichiometric oxidant. mun.ca

Ring Contraction: The crucial step is the ring contraction of pyrene-4,5-dione to form this compound. chemistryviews.orglookchem.com This transformation is a key feature of the synthetic route, providing the desired five-membered ring fused to the phenanthrene (B1679779) core. chemistryviews.org

Purification: The resulting this compound can be purified by sublimation. chemistryviews.org

This three-step synthesis from pyrene is advantageous due to its use of relatively inexpensive and less hazardous reagents and optimized purification procedures, making the target compound accessible in larger quantities. chemistryviews.orgresearchgate.net

Starting Material Key Intermediate Final Product Key Transformation
PyrenePyrene-4,5-dioneThis compoundRing Contraction chemistryviews.org

Construction of the this compound Framework from Acenaphthene (B1664957)

A convenient and scalable synthetic route to the cyclopenta[def]phenanthrene framework begins with the readily available polycyclic aromatic hydrocarbon, acenaphthene. tandfonline.comtandfonline.com The final step to achieve the target ketone, 4H-cyclopenta[def]phenanthren-4-one, typically involves the oxidation of the methylene (B1212753) bridge of 4H-cyclopenta[def]phenanthrene.

The multi-step synthesis from acenaphthene to 4H-cyclopenta[def]phenanthrene proceeds through several key transformations. tandfonline.com The process is initiated by the bromination of acenaphthene using N-bromosuccinimide (NBS) with benzoyl peroxide as a radical initiator. tandfonline.com The resulting 1-bromoacenaphthene is then reacted with the sodium salt of a malonic ester, followed by hydrolysis and thermal decarboxylation to yield 1-(acenaphthenyl)acetic acid. tandfonline.com This acid is converted to its methyl ester and subsequently reduced with lithium aluminum hydride (LiAlH₄) to furnish the corresponding alcohol, which is then transformed into a bromo derivative. tandfonline.com Formation of a Grignard reagent from this bromo compound, followed by carboxylation, affords 1-(acenaphthenyl)propionic acid. The synthesis culminates in an intramolecular cyclization of this acid in liquid hydrogen fluoride (B91410) to yield the cyclized ketone intermediate, which is then reduced to give 4H-cyclopenta[def]phenanthrene. tandfonline.com

Table 1: Synthetic Sequence from Acenaphthene to 4H-Cyclopenta[def]phenanthrene

Step Reaction Reagents & Conditions Product
1 Bromination Acenaphthene, N-Bromosuccinimide (NBS), Benzoyl Peroxide, CCl₄, reflux 1-Bromoacenaphthene
2 Malonic Ester Synthesis & Decarboxylation Diethyl malonate, Sodium ethoxide, followed by hydrolysis and heat (190°C) 1-(Acenaphthenyl)acetic acid
3 Esterification & Reduction Methanol/H⁺, then Lithium aluminum hydride (LiAlH₄) 1-(Acenaphthenyl)ethanol
4 Bromination Phosphorus tribromide (PBr₃) or Mesylation followed by LiBr 1-(2-Bromoethyl)acenaphthene
5 Grignard Reaction & Carboxylation Magnesium (Mg), Dry Ice (CO₂) 1-(Acenaphthenyl)propionic acid

This table is a summary of the synthetic route described in the literature. tandfonline.com

Methodologies Utilizing 1-Naphthylacetic Acid as a Synthetic Precursor

The synthesis begins with the esterification of 1-naphthylacetic acid to form ethyl 1-naphthaleneacetate. oup.comevitachem.com This is followed by a Michael addition reaction with ethyl acrylate (B77674) in the presence of sodium ethoxide, which generates diethyl 2-(1-naphthyl)pentanedioate with high yield (97%). oup.com The resulting diester is hydrolyzed with aqueous sodium hydroxide and then acidified to produce 2-(1-naphthyl)pentanedioic acid. A key step in this sequence is the Lewis acid-catalyzed dicyclization. The dicarboxylic acid is treated with thionyl chloride and then aluminum chloride, which facilitates the simultaneous formation of both the five- and six-membered rings to yield a diketone intermediate. oup.com The final step involves the reduction of this diketone with sodium borohydride (B1222165), followed by an acid-catalyzed dehydration to afford 4H-cyclopenta[def]phenanthrene. oup.com

Table 2: Synthetic Route from 1-Naphthylacetic Acid to 4H-Cyclopenta[def]phenanthrene

Step Starting Material Reagents & Conditions Intermediate/Product Yield
1 1-Naphthylacetic acid Triethyl orthoacetate, Toluene (B28343) Ethyl 1-naphthaleneacetate 98%
2 Ethyl 1-naphthaleneacetate Ethyl acrylate, Sodium ethoxide, THF Diethyl 2-(1-naphthyl)pentanedioate 97%
3 Diethyl 2-(1-naphthyl)pentanedioate 1. NaOH (aq), THF; 2. HCl (aq) 2-(1-Naphthyl)pentanedioic acid 75%
4 2-(1-Naphthyl)pentanedioic acid 1. SOCl₂; 2. AlCl₃, CH₂Cl₂ Diketone intermediate 78%

Data compiled from Kim et al. oup.com

Process Optimization and Scale-Up Considerations in this compound Synthesis

Optimizing the synthesis of this compound is critical for improving efficiency, yield, and scalability, while also addressing potential environmental and safety concerns associated with traditional reagents.

Systematic Catalyst Screening and Ligand Design for Enhanced Yield and Selectivity

Catalyst selection is paramount in the synthesis of complex polycyclic systems. In Friedel-Crafts type cyclization reactions, common Lewis acids like AlCl₃ or mineral acids such as HF are effective but pose significant handling and waste disposal challenges. tandfonline.comnih.gov The screening of alternative, greener catalysts such as metal triflates (e.g., Pr(OTf)₃) is an important area of optimization, as they are often more tolerant to water, recyclable, and can be used in smaller quantities. acs.orgresearchgate.net

For C-C bond-forming cross-coupling reactions used in derivatization or framework construction, palladium-based catalysts are frequently employed. rsc.orgacs.org The systematic screening of palladium sources (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and, crucially, the phosphine (B1218219) ligands (e.g., PPh₃, PCy₃, XPhos) can dramatically influence reaction outcomes. acs.orgnih.gov The choice of ligand affects the stability and reactivity of the catalytic species, which in turn impacts yield and selectivity by controlling the rates of oxidative addition and reductive elimination. acs.org For instance, in some palladium-catalyzed phenanthrene syntheses, electron-donating ligands were found to give lower yields, indicating that a delicate electronic balance is required for optimal catalytic activity. acs.org

Table 3: Examples of Catalytic Systems for Phenanthrene Framework Synthesis & Derivatization

Reaction Type Catalyst Ligand / Additive Solvent Key Feature
Friedel-Crafts Acylation Pr(OTf)₃ Deep Eutectic Solvent (DES) DES Recyclable, green alternative to AlCl₃. acs.orgresearchgate.net
Domino Reaction Pd(OAc)₂ Norbornadiene DMF High efficiency for phenanthrene synthesis via C-H activation. nih.gov
Annulation PdCl₂(PPh₃)₂ IPr·HCl, K₂CO₃ Mesitylene Synthesis of substituted phenanthrenones from dibromofluorenone. rsc.org

Rational Design and Optimization of Solvent Systems for Reaction Efficiency

The solvent system plays a critical role in reaction efficiency, influencing reactant solubility, catalyst stability, and reaction rates. In Friedel-Crafts acylations, traditional solvents include dichloromethane and nitrobenzene (B124822). numberanalytics.com The optimization of these systems can involve exploring polar aprotic solvents like dimethylformamide (DMF) to enhance reaction homogeneity, or using specialized media like deep eutectic solvents (DES), which can act as both the solvent and part of the catalytic system, improving yields and facilitating catalyst recycling. acs.orgnih.gov The choice of solvent can significantly impact yield; for example, the yield of a Friedel-Crafts reaction can increase from 70% in toluene to 92% in nitrobenzene due to the latter's ability to stabilize the reaction's transition state. numberanalytics.com Careful selection and optimization are necessary, considering factors like boiling point for thermal reactions, polarity for stabilizing intermediates, and miscibility for workup procedures. rsc.org

Application of In-Situ Monitoring Techniques for Dynamic Reaction Parameter Control

Modern organic synthesis, particularly for scale-up, benefits immensely from Process Analytical Technology (PAT), which involves the real-time, in-situ monitoring of reactions. tandfonline.comrsc.org Techniques like in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy allow chemists to track the concentration of reactants, intermediates, and products as the reaction progresses. researchgate.netmt.comyoutube.com This continuous stream of data provides deep mechanistic insights and enables dynamic control over reaction parameters such as temperature, pressure, and reagent addition rates to maximize yield and minimize byproduct formation. rsc.orgnih.gov

For a multi-step synthesis like that of this compound, in-situ monitoring could be invaluable. tandfonline.comoup.com For example, during the cyclization steps, FTIR could monitor the disappearance of a carboxylic acid peak and the appearance of a ketone carbonyl peak, signaling reaction completion. rsc.orgresearchgate.net While specific literature applying these techniques to this compound synthesis is not prominent, their application to complex organic transformations, including cyclizations and catalytic reactions, is well-established. rsc.orgnih.gov This approach allows for rapid optimization and ensures process robustness, which is critical for safe and efficient scale-up. mt.com

Derivatization Strategies for Functionalized Cyclopenta(def)phenanthrenones

The core structure of this compound can be functionalized to modify its electronic and physical properties. Strategies primarily involve electrophilic substitution on the aromatic rings or transition-metal-catalyzed cross-coupling reactions.

Electrophilic substitution reactions have been used to introduce various functional groups. Nitration of the parent ketone (4H-cyclopenta[def]phenanthren-4-one) with nitric acid in sulfuric acid yields 2,6,8-trinitro-4H-cyclopenta[def]phenanthren-4-one, a potent electron acceptor. medcraveonline.com Studies on the electrophilic substitution of the parent hydrocarbon, 4H-cyclopenta[def]phenanthrene, show that reactions occur preferentially at specific positions, with reactivity generally following the order of 1 > 3 > 8 > 2. rsc.org This provides a predictive framework for the derivatization of the ketone as well.

Palladium-catalyzed cross-coupling reactions offer a powerful method for introducing carbon-carbon bonds. For example, substituted 8,9-diphenyl-4H-cyclopenta[def]phenanthren-4-ones have been synthesized via a palladium-catalyzed annulation between 4,5-dibromo-9-fluorenone and various internal alkynes. rsc.org This methodology allows for the introduction of a wide range of aryl groups with different electronic properties onto the phenanthrene backbone.

Table 4: Selected Derivatization Reactions of the Cyclopenta[def]phenanthrenone Core

Reaction Type Reagents Position(s) Functionalized Product
Nitration HNO₃, H₂SO₄ 2, 6, 8 2,6,8-Trinitro-4H-cyclopenta[def]phenanthren-4-one medcraveonline.com
Palladium-catalyzed Annulation Internal alkynes, PdCl₂(PPh₃)₂, IPr·HCl, K₂CO₃ 8, 9 8,9-Di-substituted-4H-cyclopenta[def]phenanthren-4-ones rsc.org

Introduction of Substituents via Direct Functionalization of the Core Structure

Direct functionalization of the 4H-cyclopenta[def]phenanthren-4-one core is a straightforward approach to introduce substituents onto the aromatic framework. Electrophilic substitution reactions are the most common methods employed for this purpose, with the position of substitution being directed by the electronic nature of the parent ketone and the reaction conditions.

One of the most notable examples of direct functionalization is the nitration of 4H-cyclopenta[def]phenanthren-4-one. The reaction of the parent ketone with a mixture of nitric acid and sulfuric acid at temperatures ranging from 0 to 55 °C results in the formation of 2,6,8-trinitro-4H-cyclopenta[def]phenanthren-4-one in a 70% yield. oup.com The positions of the nitro groups have been confirmed through a stepwise synthesis, which involved the nitration of the 2-nitro and 8-nitro ketones, both yielding the same trinitro product. oup.com Furthermore, nitration of the 2,6-dinitro ketone also affords the 2,6,8-trinitro derivative. oup.com Under milder conditions, the nitration of 4H-cyclopenta[def]phenanthren-4-one can selectively yield the 8-nitro derivative. acs.org

While direct bromination of the ketone is not extensively documented, studies on the bromination of various 4H-cyclopenta[def]phenanthrenamines provide valuable insights into the regioselectivity of electrophilic attack on this ring system. These studies suggest that the positions most susceptible to electrophilic substitution are C-1, C-2, C-3, and C-8, depending on the position of the activating amino group. This indicates that direct halogenation of the ketone would likely occur at these positions.

Table 1: Direct Functionalization of 4H-Cyclopenta[def]phenanthren-4-one

Starting Material Reagents and Conditions Product Yield (%) Reference
4H-Cyclopenta[def]phenanthren-4-one HNO₃, H₂SO₄, 0-55 °C 2,6,8-Trinitro-4H-cyclopenta[def]phenanthren-4-one 70 oup.com
2-Nitro-4H-cyclopenta[def]phenanthren-4-one HNO₃, H₂SO₄, 55 °C, 15 min 2,6,8-Trinitro-4H-cyclopenta[def]phenanthren-4-one 64 oup.com
8-Nitro-4H-cyclopenta[def]phenanthren-4-one HNO₃, H₂SO₄, 70 °C, 1 h 2,6,8-Trinitro-4H-cyclopenta[def]phenanthren-4-one 28 oup.com
2,6-Dinitro-4H-cyclopenta[def]phenanthren-4-one HNO₃, H₂SO₄, 55 °C, 15 min 2,6,8-Trinitro-4H-cyclopenta[def]phenanthren-4-one 68 oup.com
4H-Cyclopenta[def]phenanthren-4-one Mixed acid (HNO₃, H₂SO₄) 8-Nitro-4H-cyclopenta[def]phenanthren-4-one - acs.org

Synthesis of Substituted this compound Analogs via Precursor Modification

An alternative and highly versatile strategy for the synthesis of substituted cyclopenta(def)phenanthrenones involves the modification of precursors before the final cyclization step. This approach allows for the introduction of a wider range of substituents at specific positions, which might not be achievable through direct functionalization.

A powerful method for the synthesis of 8,9-disubstituted-4H-cyclopenta[def]phenanthren-4-ones is the palladium-catalyzed annulation of 2-bromo-2'-carboxybiphenyl with various alkynes. This reaction proceeds via a cascade process involving C-H and C-Br bond activation, followed by cyclization to afford the desired substituted ketones in good yields. This methodology has been successfully applied to a variety of symmetrical and unsymmetrical alkynes, leading to a library of derivatives with different electronic and steric properties.

For instance, the reaction of 2-bromo-2'-carboxybiphenyl with diphenylacetylene (B1204595) in the presence of a palladium catalyst and a phosphine ligand furnishes 8,9-diphenyl-4H-cyclopenta[def]phenanthren-4-one. The reaction conditions are typically robust, and a range of functional groups on the alkyne are tolerated.

Another innovative approach involves the synthesis of diindeno-fused 4H-cyclopenta[def]phenanthren-4-ones from benzannulated enediynyl propargylic alcohols. Treatment of these propargylic diols with thionyl chloride initiates a cascade of reactions leading to the formation of diindeno-fused 4H-cyclopenta[def]phenanthrenes, which can then be hydrolyzed to the corresponding ketones.

Furthermore, the synthesis of the parent 4H-cyclopenta[def]phenanthrene from fluorene (B118485) demonstrates the utility of precursor modification to control the substitution pattern. In this multi-step synthesis, fluorene is first di-tert-butylated to block the reactive 2- and 7-positions. Subsequent functionalization at the 4-position, followed by de-tert-butylation and cyclization, leads to the desired product. This strategy can be adapted to introduce other substituents at the 4-position of the fluorene precursor, which would then be incorporated into the final cyclopenta[def]phenanthrenone structure.

Table 2: Synthesis of Substituted this compound Analogs via Precursor Modification

Precursor 1 Precursor 2 Reagents and Conditions Product Yield (%)
2-Bromo-2'-carboxybiphenyl Diphenylacetylene Pd(OAc)₂, P(o-tol)₃, K₂CO₃, Cs₂CO₃, DMF, 120 °C 8,9-Diphenyl-4H-cyclopenta[def]phenanthren-4-one -
2-Bromo-2'-carboxybiphenyl 1,2-Bis(4-fluorophenyl)acetylene Pd(OAc)₂, P(o-tol)₃, K₂CO₃, Cs₂CO₃, DMF, 120 °C 8,9-Bis(4-fluorophenyl)-4H-cyclopenta[def]phenanthren-4-one -
2-Bromo-2'-carboxybiphenyl 1,2-Di-p-tolylacetylene Pd(OAc)₂, P(o-tol)₃, K₂CO₃, Cs₂CO₃, DMF, 120 °C 8,9-Di-p-tolyl-4H-cyclopenta[def]phenanthren-4-one -
Propargylic diols - Thionyl chloride, then tributyltin hydride, followed by hydrolysis Diindeno-fused 4H-cyclopenta[def]phenanthren-4-ones -

Chemical Reactivity and Transformation Mechanisms of Cyclopenta Def Phenanthrenone

Reaction Chemistry of the Ketone Moiety

The ketone functional group at the 4-position of the cyclopenta[def]phenanthrene framework is a key center of reactivity, readily undergoing both oxidation and reduction reactions. These transformations allow for the targeted synthesis of various oxygenated and deoxygenated derivatives.

Oxidation Reactions to Higher Oxygenated Species (e.g., Quinones)

The oxidation of cyclopenta(def)phenanthrenone can lead to the formation of higher oxygenated species, such as quinones. While direct oxidation of the ketone itself is not the typical route to diones, the broader cyclopenta[def]phenanthrene system can be oxidized to yield diketones. For instance, the oxidation of 8,9-dihydro-4H-cyclopenta[def]phenanthrene with a chromium(III) salt affords the corresponding 8,9-diketone. researchgate.net This suggests that the phenanthrene (B1679779) portion of the molecule is susceptible to oxidation, leading to the formation of a quinone-like structure. The oxidation of the parent hydrocarbon, 4H-cyclopenta[def]phenanthrene, using reagents like sodium dichromate (Na₂Cr₂O₇) or chromium trioxide (CrO₃), also yields oxidation products, although the specific nature of these products can vary. The synthesis of phenanthrene-9,10-diones and related structures is often achieved through the direct oxidation of the corresponding polycyclic aromatic hydrocarbons. thieme-connect.de

The formation of a dione (B5365651) from pyrene (B120774), a related polycyclic aromatic hydrocarbon, involves oxidation to pyrene-4,5-dione (B1221838), which can then undergo ring contraction to form oxo-cyclopenta[def]phenanthrene (oxoCPP). chemistryviews.org This highlights a synthetic strategy where oxidation is a key step in constructing the cyclopenta[def]phenanthrenone core.

Reduction Reactions of the Carbonyl Group to Alcohol or Alkane Derivatives

The carbonyl group of this compound is readily reduced to either an alcohol or a methylene (B1212753) group (alkane derivative), providing access to a different class of compounds. Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed to convert the ketone to the corresponding alcohol, 4H-cyclopenta[def]phenanthren-4-ol. oup.com

Further reduction to the alkane, 4H-cyclopenta[def]phenanthrene, can be achieved through methods like the Wolff-Kishner or Clemmensen reduction. A final reduction step is key in a three-step synthesis of 4H-cyclopenta[def]phenanthrene (CPP) from pyrene, where oxoCPP is reduced to CPP. chemistryviews.org The reduction of polycyclic aromatic hydrocarbons, including those with ketone functionalities, can also be achieved using magnesium in anhydrous ethanol, catalyzed by glacial acetic acid. acs.org This method has been shown to be effective for the degradation of various PAHs.

Electrophilic and Nucleophilic Aromatic Substitution on the Phenanthrenone (B8515091) Framework

The phenanthrene backbone of this compound is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups onto the aromatic rings. The regioselectivity of these reactions is influenced by the existing ketone group and the inherent reactivity of the phenanthrene system.

Halogenation Reactions and Regioselectivity Studies

Studies on the bromination of various amino-substituted 4H-cyclopenta[def]phenanthrenes have provided further insight into the regioselectivity of halogenation on this framework. For example, the bromination of 4H-cyclopenta[def]phenanthren-1-amine occurs at the 2-position, while the 2-amine is brominated at the 1-position, and the 3-amine at the 8-position. oup.com These results demonstrate that the position of the existing substituent strongly influences the site of further electrophilic attack.

Starting MaterialReagentMajor ProductReference
4H-Cyclopenta[def]phenanthren-4-oneBr₂8-Bromo-4H-cyclopenta[def]phenanthren-4-one acs.org
4H-Cyclopenta[def]phenanthreneBr₂1-Bromo-4H-cyclopenta[def]phenanthrene acs.org
4H-Cyclopenta[def]phenanthren-1-amineBr₂/CHCl₃2-Bromo-4H-cyclopenta[def]phenanthren-1-amine oup.com
4H-Cyclopenta[def]phenanthren-2-amineBr₂/CHCl₃1-Bromo-4H-cyclopenta[def]phenanthren-2-amine oup.com
4H-Cyclopenta[def]phenanthren-3-amineBr₂/CHCl₃8-Bromo-4H-cyclopenta[def]phenanthren-3-amine oup.com

Nitration Reactions and Multi-Nitrated Product Formation

Nitration of the parent hydrocarbon, 4H-cyclopenta[def]phenanthrene, results in a mixture of nitro derivatives, with substitution occurring at the 1-, 2-, 3-, and 8-positions. acs.org The nitration of substituted 4H-cyclopenta[def]phenanthrenes, where the substituent is an electron-withdrawing group like nitro, bromo, or acetyl, directs the second substituent to the 5- or 7-position. oup.com This indicates that once a deactivating group is present, further substitution is directed to other available positions on the aromatic rings. The synthesis of 2,6,8-trinitro-4H-cyclopenta[def]phenanthren-4-one has been reported, demonstrating that multiple nitration is possible on this framework, leading to the formation of electron-deficient compounds. medcraveonline.com The nitration of PAHs is a significant area of study due to the environmental presence and toxicity of nitro-PAHs. copernicus.orgnih.gov

Alkylation and Acylation Reactions

Friedel-Crafts reactions, including alkylation and acylation, are fundamental methods for introducing alkyl and acyl groups onto aromatic rings. libretexts.orgupertis.ac.id While specific examples of Friedel-Crafts alkylation and acylation directly on this compound are not extensively detailed in the provided search results, the general principles of these reactions on polycyclic aromatic hydrocarbons are well-established. researchgate.net The reactivity of the phenanthrene framework suggests that it would be amenable to such electrophilic substitutions. However, the presence of the deactivating ketone group would likely necessitate harsher reaction conditions compared to the parent hydrocarbon. The Fries rearrangement of 4H-cyclopenta[def]phenanthrenyl acetate, an intramolecular acylation reaction, has been studied, indicating the feasibility of acyl group manipulation on this ring system. acs.org

Advanced Coupling and Annulation Reactions Involving this compound

This compound and its derivatives serve as versatile building blocks in the synthesis of complex polycyclic aromatic hydrocarbons (PAHs). Their unique structural and electronic properties facilitate a range of advanced coupling and annulation reactions, leading to the construction of larger, more intricate aromatic systems.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. In the context of this compound chemistry, these reactions enable the introduction of alkynyl and aryl substituents onto the core structure, paving the way for the synthesis of functionalized derivatives and precursors to larger PAHs.

The Sonogashira reaction, a palladium-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, is a prominent method for creating aryl alkynes. wikipedia.orggoogle.com While specific examples directly involving this compound are not extensively detailed in the provided results, the general mechanism and applicability of this reaction are well-established. wikipedia.orggoogle.com The reaction typically employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst and an amine base. google.com Innovations in this area have led to the development of phosphine-free palladium catalysts that can function at room temperature without a copper co-catalyst, broadening the scope and practicality of the reaction. google.com

Similarly, palladium-catalyzed cross-coupling reactions with aryl halides, such as the Suzuki and Stille reactions, are fundamental in biaryl synthesis. wikipedia.orguni-halle.de These reactions provide a means to connect this compound units to other aromatic rings, a key step in building up larger, more complex PAH frameworks. The use of organoboron compounds in Suzuki coupling, for instance, is widely applicable due to the stability and functional group tolerance of the boronic acids and their esters. uwindsor.ca Decarboxylative cross-coupling reactions have also emerged as a viable alternative, utilizing carboxylic acids as coupling partners with aryl halides. wikipedia.org

Reaction Type Catalyst System Substrates Product Type Key Features
Sonogashira CouplingPd catalyst, often with Cu(I) co-catalystTerminal alkynes, Aryl/Vinyl halidesAryl alkynesForms C(sp)-C(sp2) bonds; can be performed under phosphine-free conditions. google.com
Suzuki CouplingPd catalystOrganoboron compounds (boronic acids/esters), Aryl/Vinyl halidesBiarylsTolerates a wide range of functional groups. uwindsor.ca
Stille CouplingPd catalystOrganotin compounds, Aryl/Vinyl halidesBiarylsUtilizes organostannanes as coupling partners. wikipedia.org
Decarboxylative CouplingPd or Cu catalystCarboxylic acids, Aryl halidesBiaryls, Aryl alkynesUses readily available carboxylic acids. wikipedia.org

The dimerization and oligomerization of aromatic molecules are crucial processes for creating larger, well-defined nanostructures. These reactions can proceed through various mechanisms, including oxidative coupling of radical cations and metal-catalyzed processes. acs.orgunibo.it

For π-conjugated radicals, dimerization can occur via the formation of a covalent σ-bond, leading to a σ-dimer. acs.org This process is often reversible and can be influenced by factors such as temperature and light. acs.org The tendency of large π-radical systems to dimerize can be limited by extensive spin delocalization or steric hindrance. acs.org In the presence of oxygen, these radical intermediates may be oxidized to form ketone derivatives. acs.org

The oligomerization of resveratrol, a natural polyphenol, provides analogous examples of how smaller aromatic units can combine to form larger structures. nih.gov These reactions can involve oxidative radical coupling or intermolecular Friedel-Crafts reactions. nih.gov The electrochemical oxidation of molecules like triphenylene (B110318) can also lead to the formation of insoluble oligomeric products. unibo.it

While specific studies on the dimerization and oligomerization of this compound itself are not prevalent in the provided search results, the principles governing these reactions in other polycyclic aromatic systems are applicable. The reactive nature of the five-membered ring and the extended π-system of this compound make it a candidate for such transformations, potentially leading to novel dimeric and oligomeric materials with interesting electronic and photophysical properties.

Intramolecular cyclization reactions are a powerful strategy for constructing complex, fused polyaromatic systems from appropriately substituted precursors. These reactions often involve the formation of new rings through the coupling of two aromatic subunits within the same molecule. acs.org

A notable example is the gold-catalyzed cascade cyclization of naphthalene-tethered allenynes, which yields strained, fused phenanthrene derivatives, including the 4H-cyclopenta[def]phenanthrene scaffold. researchgate.netkyoto-u.ac.jprsc.org This reaction proceeds through the formation of a vinyl cation intermediate, followed by an intramolecular arylation. researchgate.netkyoto-u.ac.jp Depending on the reaction conditions and substituents, it is possible to selectively form different polycyclic products. researchgate.netkyoto-u.ac.jp

Other methods for intramolecular cyclization include the Scholl reaction, which is a dehydrogenative annulation that has been used to synthesize large, fused systems. chinesechemsoc.org An unexpected rearrangement of a cyclopenta[ef]heptalene unit into a phenanthrene structure was observed during an attempted intramolecular arylation, highlighting the potential for complex transformations in these systems. chinesechemsoc.org

Furthermore, intramolecular cyclizations can be used to form five-membered rings within bay regions of PAHs. acs.org These reactions can be catalyzed by various metals, including platinum and indium. acs.org The synthesis of π-expanded coumarins through double intramolecular oxidative coupling also demonstrates the utility of this approach in creating larger, functionalized aromatic structures. acs.org

Reaction Catalyst/Conditions Precursor Type Product Key Transformation
Gold-Catalyzed Cascade CyclizationGold(I) catalystNaphthalene-tethered allenyne4H-Cyclopenta[def]phenanthrene derivativeFormation of vinyl cation followed by intramolecular arylation. researchgate.netkyoto-u.ac.jp
Scholl ReactionOxidizing agent (e.g., FeCl₃)Polycyclic aromatic precursorLarger, fused polyaromatic systemIntramolecular dehydrogenative coupling. chinesechemsoc.org
Intramolecular ArylationPalladium catalystAryl halide with a tethered aromatic ringFused polyaromatic systemC-C bond formation via intramolecular coupling. chinesechemsoc.org

Mechanistic Investigations of Ring Rearrangements and Expansions

The carbon skeleton of this compound and related polycyclic systems can undergo fascinating rearrangements and expansions, often driven by the formation of reactive intermediates under specific reaction conditions. Understanding the mechanisms of these transformations is crucial for controlling reaction outcomes and designing synthetic routes to novel aromatic structures.

Arenium ions, which are carbocation intermediates formed by the protonation of an aromatic ring, play a significant role in various acid-catalyzed rearrangements of PAHs. acs.orgresearchgate.net In these rearrangements, a substituent can migrate to an adjacent carbon atom via an ipso arenium ion, where the proton is attached to the same carbon as the migrating group. researchgate.net

For cyclopenta[def]phenanthrene, electrophilic attack, such as protonation, preferentially occurs at the C-1 position, in contrast to phenanthrene where the 9,10-positions are more reactive. acs.org The resulting arenium ion can then undergo further reactions or rearrangements. The study of stable arenium ions of various methylene-bridged PAHs at low temperatures using NMR spectroscopy has provided valuable insights into their charge delocalization and preferred sites of protonation. acs.org

While a plausible mechanism for the rearrangement of a cyclopenta[ef]heptalene to a phenanthrene structure considered an arenium ion pathway, it was deemed less likely due to the high energy barrier for protonation and the absence of acidic conditions. chinesechemsoc.org However, in superacidic media, such as trifluoromethanesulfonic acid (TfOH), phenyl shifts and other rearrangements in arenes readily occur through arenium ion intermediates. researchgate.net These acid-catalyzed isomerizations can lead to an equilibrium mixture of different isomers. researchgate.net

Transition metals, particularly palladium, can catalyze rearrangements in polycyclic aromatic systems. An alternative mechanism proposed for the rearrangement of a cyclopenta[ef]heptalene to a phenanthrene involved a palladium-catalyzed pathway. chinesechemsoc.org This pathway was considered more plausible than the arenium ion mechanism under the given reaction conditions, which involved a Suzuki-Miyaura coupling followed by a Scholl reaction. chinesechemsoc.org The critical step in this proposed mechanism is the formation of transition states that facilitate a 1,2-migration, leading to the breaking of a transannular bond and the formation of a naphthalene (B1677914) unit. chinesechemsoc.org

Organometallic complexes of 4H-cyclopenta[def]phenanthrene have also been studied in the context of haptotropic rearrangements, where a metal fragment migrates from one ring to another. mdpi.comacs.org These rearrangements can proceed through naphthalene-type transition states. mdpi.com The study of these metal complexes provides fundamental insights into the bonding and reactivity of the cyclopenta[def]phenanthrene ligand system. mdpi.com

Gold catalysts have also been shown to mediate complex cyclization and rearrangement cascades. For instance, a gold-catalyzed reaction of naphthalene-tethered allenynes can lead to the formation of the 4H-cyclopenta[def]phenanthrene scaffold. kyoto-u.ac.jp The mechanism involves the formation of a vinyl cation, which is then trapped intramolecularly by the naphthalene ring. kyoto-u.ac.jp

Hydrogen-Abstraction-Acetylene-Addition (HACA) Mechanisms in Five-Membered Ring Interconversions

The Hydrogen-Abstraction-Acetylene-Addition (HACA) mechanism is a fundamental pathway for the growth of polycyclic aromatic hydrocarbons (PAHs), particularly in high-temperature environments like combustion flames. acs.orgnih.govmdpi.com While historically considered a primary route for adding new six-membered rings to aromatic systems, research has revealed that HACA mechanisms are highly significant in the formation and transformation of five-membered rings, leading to the creation of cyclopentafused PAHs. acs.orgnih.gov Theoretical studies utilizing cyclopenta[d,e,f]phenanthrene (4,5-methylenephenanthrene), a hydrocarbon precursor to this compound, as a model system have provided detailed insights into the interconversion of an embedded five-membered ring into a six-membered ring structure. nih.govosti.govacs.org

Detailed Research Findings

The transformation of a five-membered ring within a PAH structure via the HACA mechanism is a complex, multi-step process. nih.gov Computational studies have elucidated the potential energy surface for this conversion using cyclopenta[d,e,f]phenanthrene as a prototype. nih.govacs.orgsci-hub.se The process is initiated by the abstraction of a hydrogen atom from the parent molecule by other radicals present in the environment (like H atoms), creating a reactive PAH radical. sci-hub.se

Two primary radicals can be formed from cyclopenta[d,e,f]phenanthrene:

R1 Radical: Formed by H-abstraction from the methylene bridge (the CH₂ group) of the five-membered ring. nih.govsci-hub.se

R2 Radical: Formed by H-abstraction from a carbon atom on one of the adjacent six-membered rings. nih.govsci-hub.se

Calculations show that the formation of the R1 radical is kinetically favored at various temperatures. sci-hub.se However, the subsequent reaction pathway leading to ring expansion is most viable through the R2 radical. nih.govacs.org

The key steps in the transformation are as follows:

Acetylene (B1199291) Addition: An acetylene molecule (C₂H₂) adds to the radical site. The addition to the R2 radical, a σ-radical on the six-membered ring, proceeds through a relatively low energy barrier, making it the more favorable pathway for ring transformation compared to addition at the R1 site. nih.govacs.orgsci-hub.se

Intermediate Formation and H-Elimination: The addition of acetylene to the R2 radical forms an initial complex which rapidly eliminates a hydrogen atom. nih.govacs.org This results in the formation of 3-ethynyl-4H-cyclopenta[def]phenanthrene (Pr5). nih.govosti.govacs.org

Isomerization and Rearrangement: The ethynyl-substituted product (Pr5) then undergoes a hydrogen-assisted isomerization to yield a more complex intermediate, 4aH-pentaleno[4,3,2,1-cdef]phenanthrene (Pr4). nih.govosti.govacs.org

Final Ring Expansion: This intermediate (Pr4) subsequently adds a hydrogen atom, leading to the formation of the 1-pyrenylmethyl radical (Pr3). nih.govosti.govacs.org This final step completes the conversion of the initial embedded five-membered ring system into a structure containing a new six-membered ring, effectively transforming the cyclopenta[def]phenanthrene framework towards a pyrene-type structure.

Data Tables

The following tables summarize the key findings from theoretical studies on the HACA mechanism involving cyclopenta[d,e,f]phenanthrene.

Table 1: Key Reaction Pathway for Five-Membered Ring Transformation via HACA
StepReactantsKey Intermediate/Transition StateProductsDescription
1Cyclopenta[d,e,f]phenanthrene + H•Transition StateR2 Radical + H₂Hydrogen abstraction from the six-membered ring to form a σ-radical.
2R2 Radical + C₂H₂Initial Addition Complex3-ethynyl-4H-cyclopenta[def]phenanthrene (Pr5) + H•Acetylene addition to the radical site followed by H-elimination. nih.govacs.org
3Pr5 + H•Transition State4aH-pentaleno[4,3,2,1-cdef]phenanthrene (Pr4) + H•H-assisted isomerization of the ethynyl-substituted intermediate. nih.govacs.org
4Pr4 + H•-1-pyrenylmethyl radical (Pr3)H-atom addition to complete the ring expansion, forming a pyrene-type structure. nih.govacs.org
Table 2: Calculated Energy Barriers for Key Reaction Steps
ReactionDescriptionEnergy Barrier (kcal/mol)
H-Abstraction to form R1H-atom abstraction from the CH₂ group of the five-membered ring.5.0 sci-hub.se
H-Abstraction to form R2H-atom abstraction from the adjacent six-membered ring.17.8 sci-hub.se
C₂H₂ addition to R1Acetylene addition to the five-membered ring radical.11.9 sci-hub.se
C₂H₂ addition to R2Acetylene addition to the six-membered ring radical.2.7 sci-hub.se
Table 3: Calculated R1/R2 Radical Formation Branching Ratio at Various Temperatures
Temperature (K)R1/R2 Branching Ratio
1000278 sci-hub.se
150031 sci-hub.se
200010 sci-hub.se
25005 sci-hub.se

Advanced Spectroscopic and Analytical Characterization of Cyclopenta Def Phenanthrenone Systems

High-Resolution Structural Elucidation

Determining the precise three-dimensional structure and connectivity of cyclopenta(def)phenanthrenone systems is foundational to understanding their properties. High-resolution NMR and mass spectrometry are the principal tools for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the chemical structure of this compound systems. Analysis of the parent compound, 4H-Cyclopenta[def]phenanthren-4-one, shows characteristic signals for its aromatic protons and carbon atoms. The proton (¹H) NMR spectrum typically displays signals in the aromatic region between δ 7.22 and 7.70 ppm, while the carbon (¹³C) NMR spectrum shows resonances from δ 86.39 to 142.24 ppm, confirming the aromatic nature and the presence of the ketone functionality.

For more complex derivatives, such as 8,9-diphenyl-4H-cyclopenta[def]phenanthren-4-one, detailed one-dimensional (1D) and two-dimensional (2D) NMR studies are employed for unambiguous signal assignment. Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish proton-proton and proton-carbon correlations, respectively, which is crucial for assigning specific resonances to individual atoms within the complex molecular framework.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 8,9-diphenyl-4H-cyclopenta[def]phenanthren-4-one in Chloroform-d. rsc.org

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aromatic Protons 7.80 (d, J=7.0 Hz, 2H) 194.0
7.61 (d, J=8.2 Hz, 2H) 138.7
7.51 (t, J=7.6 Hz, 2H) 137.8
7.30–7.19 (m, 10H) 136.7
132.8
131.0
130.8
129.4
128.0
127.1

Note: Data corresponds to the specified derivative, not the parent compound.

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the unambiguous determination of the elemental composition. For 4H-cyclopenta[def]phenanthren-4-one, the molecular formula is confirmed as C₁₅H₈O. guidechem.comnih.gov The exact mass of the protonated molecule, [M+H]⁺, has been determined to be 205.0648, which is consistent with the calculated exact mass. nih.govmassbank.eu

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), offers insights into the molecule's structural integrity. The fragmentation of the [M+H]⁺ ion of 4H-cyclopenta[def]phenanthren-4-one is characterized by the sequential loss of carbonyl (CO) groups, a pattern typical for polycyclic aromatic ketones. nih.gov

Table 2: HRMS Fragmentation Data for the [M+H]⁺ Ion of 4H-cyclopenta[def]phenanthren-4-one. massbank.eunih.gov

Precursor Ion (m/z) Fragment Ion (m/z) Tentative Formula of Fragment Neutral Loss
205.0648 177.0699 C₁₄H₉⁺ CO
205.0648 176.0616 C₁₄H₈⁺ -

Optical Spectroscopic Characterization and Photophysical Analysis

The interaction of this compound systems with light is explored through various optical spectroscopic techniques. These methods reveal information about the electronic energy levels and the fate of the molecule after absorbing light.

UV-Vis absorption spectroscopy measures the electronic transitions from the ground state to various excited states. The spectra of cyclopenta(def)phenanthrene derivatives typically show broad absorption bands in the UV and visible regions. For instance, novel blue-emitting materials incorporating the cyclopenta[def]phenanthrene framework exhibit absorption spectra between approximately 300 nm and 400 nm. researchgate.netspiedigitallibrary.org The lowest energy transition (S₀ → S₁), which is often symmetry-restricted in the parent aromatic hydrocarbons, can have low molar absorptivity. For example, the related monomer 4,4-dimethyl-4H-cyclopenta[def]phenanthrene (MCPP) displays a very low molar absorptivity (ε) of about 900 M⁻¹cm⁻¹ for this transition. rsc.org

Table 3: UV-Vis Absorption Data for Selected Cyclopenta[def]phenanthrene Derivatives.

Compound Solvent Absorption Maxima (λₘₐₓ, nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Reference
OCPA Thin Film ~303–400 Not specified researchgate.net
TerCPP Thin Film ~303–400 Not specified researchgate.net
MCPP Tetrahydrofuran Not specified ~900 (for S₀ → S₁) rsc.org

Steady-state fluorescence spectroscopy provides information on the emission properties of a molecule from its lowest singlet excited state (S₁). The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, is a key measure of a compound's emission efficiency. The parent MCPP monomer exhibits a very low fluorescence quantum yield of approximately 0.03, indicating that non-radiative decay processes are dominant. rsc.orgresearchgate.net However, extending the π-conjugation by creating oligomers of MCPP dramatically increases the quantum yield, reaching a value as high as 0.94 for a pentameric version (penta-MCPP). researchgate.netresearchgate.net

Table 4: Photoluminescence Data for MCPP and its Oligomers in Tetrahydrofuran. researchgate.netresearchgate.net

Compound Emission Maxima (λₑₘ, nm) Fluorescence Quantum Yield (ΦF)
MCPP 348 0.03
di-MCPP 379 0.26
tri-MCPP 386 Not specified
tetra-MCPP 390 Not specified

Time-resolved fluorescence spectroscopy measures the decay of the fluorescence intensity over time after pulsed excitation, providing the excited-state lifetime (τF). This parameter is crucial for understanding the dynamics of the excited state, including the rates of radiative and non-radiative decay. The technique of Time-Correlated Single Photon Counting (TCSPC) is commonly used for these measurements. researchgate.net

For the MCPP monomer, the fluorescence lifetime is 13.5 ns. researchgate.net Interestingly, while the quantum yield increases with oligomer length, the lifetime of the dimer (di-MCPP) is significantly shorter (8.5 ns), suggesting a substantial increase in the radiative decay rate. researchgate.net This detailed analysis of lifetimes helps to build a complete picture of the de-excitation pathways available to the molecule.

Table 5: Excited-State Lifetime Data for MCPP and di-MCPP. researchgate.net

Compound Excitation Wavelength (nm) Fluorescence Lifetime (τF, ns)
MCPP 310 13.5

Chromatographic Method Development for Purity Assessment and Trace Analysis

Chromatographic techniques are central to the separation and analysis of this compound from intricate mixtures. The choice of method is often dictated by the volatility of the analyte and the complexity of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone for the analysis of volatile and semi-volatile organic compounds, including this compound. amazonaws.comdiva-portal.org This technique offers excellent separation efficiency and provides structural information through mass spectral data, enabling confident identification. nih.gov In the analysis of environmental samples, such as soil or atmospheric particulate matter, GC-MS is frequently employed to identify and quantify a wide range of polycyclic aromatic compounds (PACs), including oxygenated PAHs (oxy-PAHs) like this compound. diva-portal.orgnih.gov

The selection of an appropriate capillary column is critical for achieving good separation of isomeric compounds. diva-portal.org For instance, specialized columns like the Agilent Select PAH column (30m x 0.25mm, df=0.15µm) have been utilized for this purpose. diva-portal.org The use of Selected Ion Monitoring (SIM) mode in the mass spectrometer enhances the sensitivity and selectivity of the analysis by focusing on specific ions characteristic of the target analyte. diva-portal.org

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

For less volatile or thermally labile derivatives of this compound, High-Performance Liquid Chromatography (HPLC) and its tandem mass spectrometry counterpart, LC-MS/MS, are indispensable tools. nih.gov LC-MS is particularly advantageous for analyzing more polar transformation products of PAHs that are not amenable to GC analysis. amazonaws.comnih.gov The combination of liquid chromatography for separation and tandem mass spectrometry for detection provides high selectivity and sensitivity, which is crucial for trace analysis in complex matrices like stormwater or biological samples. researchgate.net The development of LC-MS methods has been beneficial for the quantification of hydroxylated PAHs (OHPAHs), which are common metabolites and degradation products. nih.gov

Multidimensional Chromatographic Techniques (e.g., 2D-LC/2D-GC) for Enhanced Separation

The complexity of environmental and biological samples often leads to co-elution of compounds in single-dimension chromatographic systems. Two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power by employing two columns with different stationary phases. nih.govgcms.cz This technique is particularly valuable for separating isomers and analyzing complex mixtures of PACs, including alkylated PAHs and their derivatives. nih.gov The highly ordered and comprehensive contour plots generated by GCxGC can be used to screen for a wide range of pollutants in samples. gcms.cz Similarly, comprehensive two-dimensional liquid chromatography (LCxLC) can be utilized for the detailed analysis of complex non-volatile mixtures. nih.gov

Strategies for Analytical Sensitivity and Selectivity Enhancement

Improving the ability to detect and accurately quantify trace levels of this compound is a continuous area of research. Key strategies involve chemical derivatization and the development of more sensitive and selective detectors.

Chemical Derivatization for Improved Chromatographic Separation and Detection Response

Chemical derivatization can be employed to improve the chromatographic behavior and/or the detector response of target analytes. For polar compounds containing hydroxyl or carboxyl groups, silylation is a common derivatization technique used in GC analysis. d-nb.infoaaqr.org For example, N-Methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) can be used to convert polar functional groups into less polar and more volatile silyl (B83357) ethers, which are more amenable to GC separation. d-nb.infocopernicus.org An in-situ derivatization thermal desorption (IDTD) method combined with GC-Time-of-Flight Mass Spectrometry (GC-TOFMS) has been developed for the simultaneous analysis of non-polar and polar organic compounds in particulate matter. d-nb.infoaaqr.org This approach minimizes sample handling and can improve the limits of quantification for various analytes. d-nb.info

Development of Advanced Detection Modalities (e.g., Mass Selective Detectors)

The use of advanced mass selective detectors, such as Time-of-Flight (TOF) and high-resolution mass spectrometers (HRMS), significantly enhances the selectivity and sensitivity of this compound analysis. gcms.czd-nb.info TOF-MS provides high-speed data acquisition, which is essential for comprehensive two-dimensional chromatography (GCxGC). gcms.czrsc.org High-resolution mass spectrometry allows for the determination of the elemental composition of ions, which greatly aids in the identification of unknown compounds and the differentiation of isobaric interferences. nih.gov The combination of GCxGC with HR-TOFMS is a powerful tool for the non-targeted analysis of complex environmental samples, enabling the identification of a broad range of contaminants. gcms.cz

Theoretical and Computational Chemistry of Cyclopenta Def Phenanthrenone

Electronic Structure and Molecular Geometry Investigations

The electronic structure and three-dimensional shape of a molecule are fundamental to understanding its chemical behavior. Computational chemistry offers powerful tools to probe these characteristics with high precision.

Density Functional Theory (DFT) Calculations for Ground State Properties and Conformations

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, providing a good balance between accuracy and computational cost for determining the ground state properties of molecules. For a molecule like cyclopenta(def)phenanthrenone, DFT calculations would be the primary method to determine its equilibrium geometry, vibrational frequencies, and electronic properties such as dipole moment and orbital energies (HOMO and LUMO). researchgate.net

A typical DFT study would involve optimizing the molecular geometry to find the most stable conformation. Given the rigid, fused-ring structure of this compound, it is expected to be a planar molecule. The results of such a calculation would provide precise bond lengths and angles.

Table 1: Predicted Ground State Properties of this compound via DFT

Property Expected Value/Information
Optimized Cartesian Coordinates [Data Not Available in Literature]
Total Electronic Energy (Hartrees) [Data Not Available in Literature]
Dipole Moment (Debye) [Data Not Available in Literature]
HOMO Energy (eV) [Data Not Available in Literature]
LUMO Energy (eV) [Data Not Available in Literature]

Ab Initio Electronic Structure Methods for High-Accuracy Energy Calculations

For a more precise determination of the electronic energy and other properties, ab initio methods, which are based on first principles without empirical parameterization, can be employed. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) theory, while computationally more demanding, offer a higher level of accuracy. These high-accuracy calculations are particularly useful for creating benchmark energy data and for studying reaction mechanisms where subtle energy differences are crucial. For this compound, these methods would refine the energy values obtained from DFT.

Table 2: High-Accuracy Ab Initio Energy Calculations for this compound

Method Basis Set Calculated Property Value
MP2 [e.g., cc-pVTZ] Single Point Energy (Hartrees) [Data Not Available in Literature]

Aromaticity and Ring Strain Analysis within the Fused Ring System

The fusion of a five-membered ring onto the phenanthrene (B1679779) framework introduces interesting questions about the distribution of aromaticity and the presence of ring strain, both of which significantly influence the molecule's stability and reactivity.

Quantitative Assessment of Aromaticity Using Indices (e.g., HOMA, NICS, ELF, BRE)

Aromaticity is a key concept in organic chemistry, and several computational indices have been developed to quantify it.

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the deviation of bond lengths from an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity, while values close to 0 suggest a non-aromatic character.

Nucleus-Independent Chemical Shift (NICS): NICS values are calculated at the center of a ring and are a measure of the magnetic shielding. Large negative NICS values are indicative of aromaticity.

Electron Localization Function (ELF): ELF provides a measure of electron localization. In aromatic systems, it shows delocalized electron populations.

Biradical Character and Bond Resonance Energy (BRE): These indices can also provide insights into the aromatic character and stability of the different rings in the system.

For this compound, these indices would reveal how the aromaticity of the phenanthrene core is affected by the fused five-membered ring and the electron-withdrawing carbonyl group.

Table 3: Aromaticity Indices for the Rings of this compound

Ring HOMA NICS(0) (ppm) NICS(1) (ppm)
A (Benzene) [Data Not Available in Literature] [Data Not Available in Literature] [Data Not Available in Literature]
B (Benzene) [Data Not Available in Literature] [Data Not Available in Literature] [Data Not Available in Literature]
C (Benzene) [Data Not Available in Literature] [Data Not Available in Literature] [Data Not Available in Literature]

Studies on Local Aromaticity in the Five-Membered Ring and Phenanthrene Moiety

The concept of local aromaticity examines how aromatic character is distributed among the individual rings of a polycyclic system. In this compound, it would be expected that the three six-membered rings of the phenanthrene moiety retain significant aromatic character. The five-membered ring, containing a carbonyl group, is not expected to be aromatic and its presence likely perturbs the electron delocalization in the adjacent six-membered rings. The application of local aromaticity descriptors would quantify these effects, showing the precise electronic landscape across the entire molecule.

Computational Elucidation of Reaction Mechanisms and Kinetics

Computational chemistry offers a powerful lens through which to examine the intricate reaction mechanisms and kinetics involving this compound and its derivatives.

Mapping of Potential Energy Surfaces for Key Reaction Pathways

Theoretical studies have been instrumental in mapping the potential energy surfaces (PES) for various reactions involving this compound and related structures. For instance, the hydrogen-abstraction–acetylene-addition (HACA) mechanism, a key process in the growth of polycyclic aromatic hydrocarbons (PAHs), has been investigated using cyclopenta[d,e,f]phenanthrene as a model system. acs.orgnih.govosti.gov The PES for the reactions of cyclopenta[d,e,f]phenanthrenyl radicals with acetylene (B1199291) was calculated at the G3(MP2,CC)//B3LYP/6-311G(d,p) level of theory. acs.orgnih.govosti.gov These calculations help to identify the most energetically favorable reaction pathways.

In a different context, the potential energy surfaces for the migration of organometallic fragments across polycyclic surfaces, such as syn- and anti-dibenzpentalene, have been explored using both extended Hückel and Density Functional Theory (DFT) methods. academie-sciences.fr These studies reveal how the aromatic character of the molecule influences the migratory pathways. academie-sciences.fr Furthermore, the PES for the formation of phenanthrene and anthracene (B1667546) from the self-reaction of fulvenallenyl radicals has been computationally explored, highlighting multi-step, hydrogen-assisted mechanisms. researchgate.net

Identification and Characterization of Transition States and Activation Energies

A critical aspect of understanding reaction mechanisms is the identification and characterization of transition states and their associated activation energies. For the HACA transformation of cyclopenta[d,e,f]phenanthrene, the most viable reaction mechanism involves the addition of acetylene to a σ-radical in the six-membered ring adjacent to the five-membered ring, which proceeds through a low entrance barrier. acs.orgnih.govosti.gov

In the study of the cyclopenta[ef]heptalene to phenanthrene rearrangement, DFT calculations at the B3LYP-311G(d,p) level were used to predict the activation energies for the conformational flipping of intermediates. chinesechemsoc.org For example, the activation energies for the interconversion of conformational isomers of NPH-R1 were calculated to be between 12.87 and 15.14 kcal/mol, while those for NPH-R2 were found to be 15.33 and 18.17 kcal/mol. chinesechemsoc.org These theoretical findings suggest that these isomers can freely interconvert at room temperature. chinesechemsoc.org

Kinetic Modeling and Rate Constant Determination via Statistical Theories (e.g., RRKM-ME)

To bridge the gap between theoretical calculations and experimental observations, statistical theories like the Rice–Ramsperger–Kassel–Marcus (RRKM) theory combined with the master equation (ME) are employed. This approach allows for the calculation of temperature- and pressure-dependent reaction rate constants.

In the investigation of the HACA mechanism on cyclopenta[d,e,f]phenanthrene, the computed energies and molecular parameters from the PES calculations were used to solve the RRKM master equation. acs.orgnih.govosti.gov This yielded reaction rates at various temperatures and pressures, which were then fitted to a modified Arrhenius equation for use in kinetic modeling. acs.orgnih.govosti.gov Similarly, RRKM-ME calculations have been used to predict the temperature- and pressure-dependent rate constants and product branching ratios for the reaction of indenyl and cyclopentadienyl (B1206354) radicals, which can lead to the formation of phenanthrene. researchgate.net These studies show that while the initial decomposition of the C14H11 radical intermediate predominantly forms benzofulvalene, it can be rapidly converted to phenanthrene through H-assisted isomerization. researchgate.net

Prediction and Interpretation of Spectroscopic Properties from First Principles

First-principles calculations are invaluable for predicting and interpreting the spectroscopic properties of this compound, providing a deeper understanding of its electronic structure and behavior.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption and Emission Spectra

Time-dependent density functional theory (TD-DFT) is a widely used method for calculating the electronic absorption and emission spectra of molecules. researchgate.netictp.it For derivatives of 4H-cyclopenta-[def]-phenanthrene, TD-DFT calculations at the B3LYP/6-31G* level have been used to study their optical properties. researchgate.net These calculations revealed that the lowest-lying absorption is due to a π→π* transition, and the fluorescence originates from the 1[ππ*] excited state. researchgate.net

In a study of various phenanthrenone (B8515091) derivatives, TD-DFT calculations at the B3LYP/6-31G(d) level were performed to analyze their electronic transitions. rsc.org The frontier molecular orbitals (HOMO and LUMO) and their energy gaps were also calculated to understand the electronic structure of these compounds. rsc.org

Table 1: Calculated HOMO, LUMO, and Energy Gaps for Selected Phenanthrenone Derivatives rsc.org

CompoundLUMO (eV)HOMO (eV)Gap (eV)
9-fluorenone-2.24-6.233.99
phenanthrenone-2.26-6.203.94
3a-2.21-5.883.67
3c-2.10-5.493.39
3g-2.48-6.303.82
3h-2.64-6.483.84
4-2.12-5.323.20
5-2.44-5.162.72
6-1.13-5.494.36
7-3.17-6.092.92

Computational Simulation of NMR Chemical Shifts and Mass Spectral Fragmentation Patterns

Computational methods are also employed to simulate and interpret NMR chemical shifts and mass spectral fragmentation patterns, aiding in the structural elucidation of complex molecules. nih.govuni-saarland.de DFT calculations of NMR chemical shifts have become a powerful tool, with various computational schemes being tested to achieve high accuracy. researchgate.net For instance, combining experimental NMR data with computed chemical shifts using methods like the DP4+ probability analysis can help determine the correct conformation of molecules in solution. nih.gov The GIAO (Gauge-Including Atomic Orbital) method is commonly used for these calculations. mdpi.com

While specific computational studies on the mass spectral fragmentation of this compound are not extensively detailed in the provided search results, general principles of mass spectrometry indicate that fragmentation patterns are governed by the formation of the most stable cations and radicals. uni-saarland.de Experimental mass spectra for 4H-cyclopenta[def]phenanthren-4-one are available in databases like MassBank and the NIST WebBook, which show the molecular ion peak and various fragment ions. nist.govmassbank.eu For example, in the MS2 spectrum of [M+H]+ (precursor m/z 205.0648), major fragment ions are observed at m/z 177.0699 and 176.0616, corresponding to the loss of CO and CHO, respectively. massbank.eunih.gov Computational analysis of these fragmentation pathways would involve calculating the energies of the various possible fragment ions to predict the most likely fragmentation routes.

Table 2: Experimentally Observed Mass Spectral Peaks for 4H-Cyclopenta[def]phenanthren-4-one massbank.eunih.gov

Precursor IonPrecursor m/zFragmentation ModeMajor Fragment Ions (m/z)
[M+H]+205.0648CID177.0701, 176.0617

Applications of Cyclopenta Def Phenanthrenone in Advanced Materials Science

Role as a Crucial Synthetic Intermediate for Complex Carbon Nanostructures

The unique molecular architecture of cyclopenta(def)phenanthrenone makes it a valuable precursor for the bottom-up synthesis of sophisticated carbon nanoarchitectures. Its inherent curvature and reactivity are leveraged to construct non-planar polycyclic aromatic hydrocarbons (PAHs), which are subsections of larger carbon allotropes like fullerenes.

Precursor Synthesis of Fullerene Fragments and Buckybowls

This compound and its derivatives are recognized for their potential as precursors in the synthesis of fullerene fragments, often called "buckybowls". wvu.edu These bowl-shaped molecules represent segments of the C60 buckminsterfullerene and are of significant interest for their unique electronic and self-assembly properties. The five-membered ring in the this compound core is a key topological feature necessary for inducing curvature in the final PAH structure, a prerequisite for forming cage-like or bowl-shaped molecules.

Research has focused on using 4H-cyclopenta[def]phenanthren-4-one derivatives as building blocks for molecules containing a corannulene unit, a well-known buckybowl. wvu.edu Synthetic strategies have been developed to utilize this ketone as a starting point for constructing larger, curved PAHs. wvu.edu For instance, one proposed synthetic pathway involves further connection of a three-carbon unit to a this compound core, followed by dehydrogenation, which could theoretically lead to a C44H22 fullerene fragment. wvu.edu The formation of 4H-cyclopenta[def]phenanthren-4-one has been noted in the byproducts of combustion processes designed to generate fullerene fragments, suggesting its role as a stable intermediate in their formation.

Precursor ClassTarget NanostructureSynthetic ApproachReference
4H-Cyclopenta[def]phenanthren-4-one DerivativesBuckybowls (e.g., Corannulene-containing fragments)Addition of carbon units and subsequent dehydrogenation/cyclization wvu.edu
4H-Cyclopenta[def]phenanthren-4-oneFullerene Fragments (e.g., C44H22)Proposed multi-step organic synthesis wvu.edu

Building Block for the Construction of Extended Polycyclic Aromatic Hydrocarbons (PAHs)

Beyond curved molecules, this compound serves as a versatile platform for synthesizing a variety of extended and complex PAHs. Its derivatives can be strategically modified to build novel molecular architectures. wvu.edu Synthetic chemists have shown interest in these compounds as precursors for PAHs whose carbon frameworks are represented on the surface of C60. wvu.edu

Different synthetic strategies allow for the creation of various extended systems. One approach involves the condensation of benzoenediynes with aryl ketones, which can be adapted to produce a range of complex PAHs. wvu.edu By modifying the functional groups attached to the core structure, the chemical and physical properties of the resulting extended PAHs can be fine-tuned for specific applications.

Optoelectronic Applications in Organic Electronic Devices

The inherent photophysical properties of the 4H-cyclopenta[def]phenanthrene framework, particularly its fluorescence, make it a promising candidate for use in organic electronic devices. The rigid, planar π-conjugated system facilitates charge transport, while the ketone group and the aromatic core's electronic distribution can be modified to tune its optoelectronic characteristics.

Development of Organic Light-Emitting Diodes (OLEDs) with Tunable Emission Characteristics (e.g., Blue Emitters)

Derivatives of this compound are being investigated as materials for Organic Light-Emitting Diodes (OLEDs), especially as blue emitters. Achieving stable and efficient blue emission is a critical challenge in OLED technology. The rigid structure of the cyclopenta(def)phenanthrene core provides high thermal stability, while its fluorescent properties form the basis for light emission.

By strategically attaching different functional groups to the core scaffold, researchers can precisely control the emission color and efficiency of the resulting molecules. This chemical modification allows for the fine-tuning of the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which in turn dictates the emission wavelength. Novel blue-emitting small molecules and oligomers based on this framework have been developed for potential use in OLEDs.

Compound TypeApplicationKey PropertyReference
Oligo-MCPPs (based on CPP)Blue Emitter in OLEDsTunable fluorescence
Functionalized 4H-Cyclopenta[def]phenanthreneMaterials with specific spectroscopic signaturesControlled emission color and efficiency

Integration into Photoactive Layers for Organic Photovoltaic Cells and Solar Energy Conversion

The electron-accepting capability of this compound derivatives opens up possibilities for their use in organic photovoltaics (OPVs). In OPV devices, a blend of electron-donating and electron-accepting materials forms the photoactive layer where sunlight is converted into electrical charges.

The introduction of potent electron-withdrawing groups, such as nitro groups, onto the this compound skeleton can significantly enhance its electron-acceptor properties. For example, 2,6,8-trinitro-4H-cyclopenta[def]phenanthren-4-one has been synthesized and shown to be a potent electron acceptor capable of forming charge-transfer complexes. This characteristic is crucial for efficient charge separation at the donor-acceptor interface in an OPV cell. While research is ongoing, these tailored derivatives are being explored for integration into the photoactive layers of solar energy conversion devices. copernicus.orgcopernicus.orgresearchgate.net

Investigation of Charge Transport and Carrier Mobility in Planar π-Conjugated Systems

The performance of organic electronic devices heavily relies on the efficiency of charge transport through the active materials. The planar, π-conjugated structure of this compound is conducive to strong intermolecular π–π stacking interactions, which are essential for creating ordered pathways for charge carriers (electrons and holes) to move.

This molecular arrangement suggests potential for efficient charge transport and good carrier mobility, which are critical parameters for devices like organic field-effect transistors (OFETs) and OLEDs. researchgate.net The development of derivatives with specifically tailored electronic properties and the ability to form well-ordered thin films are active areas of research aimed at creating high-performance organic electronic components.

Self-Assembly Phenomena and Hierarchical Nanomaterial Formation

The inherent ability of this compound derivatives to organize into complex, ordered structures makes them ideal candidates for the bottom-up fabrication of novel nanomaterials. This section delves into the directed self-assembly of these molecules and the mechanisms that provide stability to the resulting hierarchical structures.

Directed Self-Assembly for the Formation of Colloidosomes and Ordered Aggregates

Research has demonstrated that specific derivatives of cyclopenta(def)phenanthrene can be molecularly engineered to undergo spontaneous self-assembly into highly ordered, hollow spherical structures known as colloidosomes. In a notable example, a covalently linked trimer of 4,4-dimethyl-4H-cyclopenta[def]phenanthrene (MCPP), designated as tri-MCPP, was observed to form these intricate structures without the need for a template. researchgate.net This self-assembly is initiated by a reprecipitation method, where a solution of tri-MCPP in a good solvent like tetrahydrofuran (THF) is introduced into a poor solvent such as water, inducing the aggregation of the molecules.

The formation of these ordered aggregates is a highly specific process. The unique three-dimensional structure of the tri-MCPP, where the monomeric units are arranged in a propeller-like fashion, is believed to be a critical factor in directing the assembly into spherical colloidosomes. This controlled aggregation highlights the potential of utilizing the specific geometry of this compound-based molecules to guide the formation of complex, hierarchical nanostructures.

Stabilization Mechanisms of Self-Assembled Structures

The stability of the self-assembled nanostructures derived from this compound is governed by a delicate interplay of non-covalent intermolecular forces. These interactions, while individually weak, collectively provide the necessary cohesion to maintain the ordered architecture of the aggregates.

In some cases, the presence of specific functional groups can introduce hydrogen bonding or dipole-dipole interactions , further reinforcing the stability of the self-assembled structures. The collective action of these non-covalent forces dictates the morphology and robustness of the resulting nanomaterials.

Structure-Property Relationships in Oligomeric and Polymeric Systems

The electronic and photophysical properties of materials derived from this compound are intrinsically linked to their molecular architecture. By systematically varying the length and arrangement of oligomeric and polymeric chains, it is possible to fine-tune their optical and electronic characteristics for specific applications.

Influence of Molecular Length and Architecture on Fluorescence Quantum Yields and Efficiencies

The fluorescence quantum yield (ΦF), a measure of the efficiency of the emission of photons, is a critical parameter for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs). In polymeric systems incorporating this compound, the molecular architecture and the incorporation of different co-monomers have a profound impact on this property.

The photophysical properties of these copolymers are summarized in the table below:

CopolymerAbsorption λmax (nm) (Film)Emission λmax (nm) (Film)HOMO (eV)LUMO (eV)
PCPP337420-5.89-3.33
PCPPBT5337, 440510-5.92-3.42
PCPPBT10337, 445528-5.96-3.50

This data is based on the findings reported in the synthesis of novel green-light-emitting polymers based on cyclopenta[def]phenanthrene.

The observed increase in PL efficiency with the incorporation of BT units can be attributed to a combination of factors, including efficient Förster energy transfer from the PCPP segments to the lower-energy BT units and the influence of intramolecular charge transfer (ICT) states. By carefully controlling the ratio of the co-monomers, the emission color and efficiency of the resulting polymer can be precisely tuned. For example, the device utilizing PCPPBT10 exhibited the highest luminous efficiency of 1.25 cd/A. This demonstrates that the strategic design of the polymer architecture is a powerful tool for optimizing the performance of this compound-based materials in light-emitting applications.

Analysis of Radiative and Non-Radiative Decay Pathways in Extended Conjugated Systems

In extended conjugated systems based on this compound, several non-radiative decay channels can reduce the fluorescence efficiency. These include:

Internal Conversion (IC): A non-radiative transition between electronic states of the same multiplicity (e.g., S1 → S0). This process is often facilitated by vibrational relaxation and is more prominent in flexible molecules where conformational changes can occur. The rigid structure of the this compound core helps to suppress this pathway.

Intersystem Crossing (ISC): A non-radiative transition between electronic states of different multiplicity (e.g., S1 → T1). The resulting triplet excitons are typically non-emissive or phosphoresce at longer wavelengths with lower efficiency. The rate of ISC can be influenced by the presence of heavy atoms or specific molecular geometries.

Vibrational Relaxation: Following photoexcitation, the molecule is often in a vibrationally excited state. Excess vibrational energy is rapidly dissipated as heat to the surrounding environment, a process that competes with fluorescence.

Concentration Quenching: At high concentrations in solution or in the solid state, intermolecular interactions can lead to the formation of non-emissive aggregates or excimers, which provide additional non-radiative decay pathways.

Q & A

Q. What analytical methods are recommended for detecting Cyclopenta(def)phenanthrenone in environmental samples?

this compound is quantified using gas chromatography-mass spectrometry (GC-MS) with isotopic dilution, particularly in complex matrices like diesel particulate matter (SRM 1650b) and urban dust. For example, in SRM 1650b, its mass fraction is reported as 15.6 ± 0.6 mg/kg, validated via multi-laboratory studies . High-performance liquid chromatography (HPLC) with fluorescence detection is also employed for its oxygenated PAH derivatives, though sensitivity depends on column selection and mobile phase optimization .

Q. How is the molecular structure of this compound validated in synthetic studies?

Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). The fused cyclopenta ring system and ketone group are identified via characteristic NMR shifts (e.g., carbonyl carbon at ~200 ppm) and fragmentation patterns in HRMS. Cross-referencing with the IUPAC Standard InChIKey (e.g., RKZDZWJDQTZDLD-UHFFFAOYSA-N for its parent hydrocarbon) ensures consistency .

Q. What is the known toxicity profile of this compound compared to other PAHs?

While direct toxicity data are limited, its structural similarity to carcinogenic PAHs like benzo[a]pyrene suggests potential mutagenicity. It is often studied alongside nitro-PAHs and oxygenated-PAHs (OPAHs) in diesel emissions, where reactive oxygen species generation is a hypothesized mechanism. Toxicity assays (e.g., Ames test) are recommended to validate its biological activity .

Advanced Research Questions

Q. What are the key challenges in synthesizing high-purity this compound for reference standards?

Synthesis typically involves oxidation of 4H-Cyclopenta[def]phenanthrene, but competing side reactions (e.g., over-oxidation or ring-opening) reduce yield. Optimizing reaction conditions (e.g., using mild oxidants like CrO₃ under controlled pH) and purification via preparative HPLC are critical. Contaminants such as cyclopenta[cd]pyren-3(4H)-one are common and require rigorous spectral deconvolution .

Q. How can researchers resolve discrepancies in reported environmental concentrations of this compound?

Discrepancies arise from matrix effects (e.g., urban dust vs. diesel particles) and extraction efficiency variations. Standardized protocols, such as Soxhlet extraction with toluene followed by silica-gel cleanup, improve reproducibility. Inter-laboratory comparisons using NIST-certified reference materials (e.g., SRM 1650b) are essential for harmonizing data .

Q. What role does this compound play in atmospheric photochemical reactions?

As an OPAH, it participates in radical-mediated degradation pathways under UV exposure. Computational studies (DFT) predict its reactivity with hydroxyl radicals, forming secondary pollutants like quinones. Field studies in aerosol samples should pair kinetic modeling with real-time monitoring (e.g., aerosol mass spectrometry) to validate degradation pathways .

Methodological Notes

  • Data Validation : Always cross-check spectral data with the NIST Chemistry WebBook and use certified reference materials (e.g., SRM 1650b) for calibration .
  • Synthetic Protocols : Include control experiments to rule out artifacts during oxidation steps, and report HRMS/NMR spectra with error margins .
  • Environmental Sampling : Account for spatial heterogeneity by collecting triplicate samples and applying statistical tools (e.g., ANOVA) to assess variance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.